molecular formula C16H11BrN2O2 B10775091 DAPK inhibitor 13

DAPK inhibitor 13

Cat. No.: B10775091
M. Wt: 343.17 g/mol
InChI Key: AIDLMCGWDDGYCV-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DAPK inhibitor 13 involves multiple steps, starting with the preparation of the core structure, which is typically an oxazole derivative. The key steps include:

    Formation of the oxazole ring: This is achieved through a cyclization reaction involving a suitable precursor, such as an amino alcohol and a carboxylic acid derivative.

    Functionalization: The oxazole ring is then functionalized with various substituents to enhance its inhibitory activity against DAPK.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes:

Chemical Reactions Analysis

Types of Reactions: DAPK inhibitor 13 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxazole derivatives, which may exhibit different levels of inhibitory activity against DAPK .

Scientific Research Applications

DAPK inhibitor 13 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure-activity relationship of DAPK inhibitors.

    Biology: Employed in cellular studies to investigate the role of DAPK in apoptosis and autophagy.

    Medicine: Potential therapeutic agent for treating diseases such as cancer, where DAPK activity is dysregulated.

    Industry: Used in the development of new drugs targeting DAPK-related pathways.

Mechanism of Action

DAPK inhibitor 13 exerts its effects by selectively binding to the active site of DAPK, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream substrates involved in apoptotic and autophagic pathways. The molecular targets include various proteins and signaling pathways that regulate cell death and survival .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high selectivity and potency against DAPK. It has been shown to effectively inhibit DAPK activity in various cellular models, making it a valuable tool for studying DAPK-related pathways and developing potential therapeutic agents .

Properties

Molecular Formula

C16H11BrN2O2

Molecular Weight

343.17 g/mol

IUPAC Name

(4E)-2-(4-bromo-3-methylphenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one

InChI

InChI=1S/C16H11BrN2O2/c1-10-7-12(4-5-13(10)17)15-19-14(16(20)21-15)8-11-3-2-6-18-9-11/h2-9H,1H3/b14-8+

InChI Key

AIDLMCGWDDGYCV-RIYZIHGNSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C2=N/C(=C/C3=CN=CC=C3)/C(=O)O2)Br

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC(=CC3=CN=CC=C3)C(=O)O2)Br

Origin of Product

United States

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